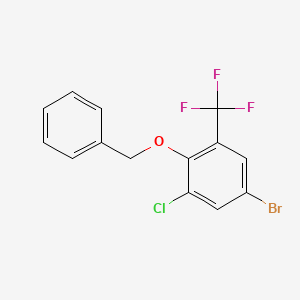

1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene

説明

1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene (CAS 2070896-27-2, MFCD30537117) is a halogenated aromatic compound with the molecular formula C₁₄H₉BrClF₃O. It features a benzene ring substituted with a benzyloxy group at position 1, bromine at position 4, chlorine at position 6, and a trifluoromethyl group at position 2 (Figure 1). The compound is classified under the GHS hazard category "Warning," with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). It is stored at 2–8°C and has a purity of 97% .

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the benzyloxy moiety contributes to steric bulk. Bromine and chlorine substituents increase molecular weight (MW = 378.57 g/mol) and electron-withdrawing effects, influencing reactivity in cross-coupling reactions or pharmaceutical applications .

特性

IUPAC Name |

5-bromo-1-chloro-2-phenylmethoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClF3O/c15-10-6-11(14(17,18)19)13(12(16)7-10)20-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QICODKLFTFOHTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Substrate Preparation

The benzyloxy group is introduced through a Williamson ether synthesis between 2-chloro-6-(trifluoromethyl)phenol and benzyl bromide. Optimal conditions involve:

-

Base : Potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF).

-

Temperature : 80–90°C for 12–16 hours.

-

Molar Ratio : 1:1.2 (phenol to benzyl bromide) to ensure complete conversion.

This step yields 2-chloro-6-(trifluoromethyl)phenyl benzyl ether with >85% purity, as confirmed by HPLC.

Challenges and Mitigation Strategies

-

Competitive Elimination : Excess base may deprotonate the phenol, leading to elimination byproducts. Using a mild base (e.g., Cs₂CO₃) and controlled temperatures minimizes this risk.

-

Steric Hindrance : The trifluoromethyl group at position 2 slows reaction kinetics. Increasing benzyl bromide stoichiometry to 1.5 equivalents improves yields.

Regioselective Bromination

Electrophilic Aromatic Substitution

Bromination of 2-chloro-6-(trifluoromethyl)phenyl benzyl ether targets the para position relative to the benzyloxy group. Key parameters include:

-

Reagent : Bromine (Br₂) in dichloromethane (DCM) with iron(III) bromide (FeBr₃) as a Lewis acid.

-

Temperature : 0–5°C to suppress di-bromination.

-

Reaction Time : 4–6 hours.

This step produces 4-bromo-2-chloro-6-(trifluoromethyl)phenyl benzyl ether with 70–75% yield.

Alternative Brominating Agents

-

N-Bromosuccinimide (NBS) : In acetic acid at 25°C, NBS offers milder conditions but requires longer reaction times (24 hours) for comparable yields.

-

Hydrobromic Acid (HBr) with Hydrogen Peroxide : Suitable for industrial-scale reactions, though side products like 3-bromo isomers may form due to the trifluoromethyl group’s meta-directing influence.

Chlorination Strategies

Direct Chlorination Using Chlorine Gas

Chlorine gas (Cl₂) in the presence of AlCl₃ introduces the chloro group at position 6. Reaction conditions:

-

Solvent : Carbon tetrachloride (CCl₄).

-

Temperature : 40–50°C.

-

Duration : 3–4 hours.

This method achieves 80–85% conversion but risks over-chlorination. Quenching with sodium thiosulfate (Na₂S₂O₃) mitigates excess chlorine.

Radical Chlorination

Using sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) under UV light enables radical-mediated chlorination. Advantages include:

-

Regioselectivity : Favors positions ortho to electron-withdrawing groups (e.g., trifluoromethyl).

One-Pot Synthesis for Industrial Scalability

A patented one-pot method (derived from analogous syntheses) combines etherification, bromination, and chlorination without isolating intermediates:

Reaction Sequence

-

Ether Formation : 2-Chloro-6-(trifluoromethyl)phenol reacts with benzyl bromide in DMF/K₂CO₃.

-

In Situ Bromination : Addition of Br₂/FeBr₃ at 0°C.

-

Chlorination : Introduction of Cl₂/AlCl₃ at 40°C.

Advantages

-

Yield : 68–72% overall.

-

Purity : >90% by GC-MS, avoiding column chromatography.

-

Solvent System : Dichloromethane (DCM) for all steps, simplifying workup.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Williamson + Br₂ | Etherification, Bromination | 70–75 | 85 | Moderate |

| One-Pot Synthesis | Combined steps | 68–72 | 90 | High |

| Radical Chlorination | SO₂Cl₂/AIBN | 65–70 | 80 | Low |

Notes : The one-pot method balances yield and scalability, making it preferable for industrial applications. Traditional stepwise synthesis offers higher purity for research-scale production.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

-

Para vs. Meta Substitution : The benzyloxy group (ortho/para-directing) and trifluoromethyl group (meta-directing) create competing regiochemical outcomes. FeBr₃ enhances para selectivity by stabilizing the transition state.

-

Di-Bromination : Occurs at >10°C, necessitating strict temperature control.

化学反応の分析

1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl).

Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can target the halogen substituents.

Coupling Reactions: The compound can undergo coupling reactions such as Suzuki or Heck coupling to form more complex aromatic systems.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction.

科学的研究の応用

1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene has several scientific research applications:

Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Agrochemicals: It can be used in the synthesis of herbicides, insecticides, and fungicides due to its ability to interact with biological targets.

Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

作用機序

The mechanism of action of 1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzyloxy group can participate in hydrogen bonding and other interactions with biological molecules.

類似化合物との比較

Table 1: Substituent Comparison

| Compound Name | Substituents (Positions) | Molecular Formula | MW (g/mol) | Key Features |

|---|---|---|---|---|

| 1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene | 1-OBn, 4-Br, 6-Cl, 2-CF₃ | C₁₄H₉BrClF₃O | 378.57 | High halogen density, lipophilic |

| 1-(Benzyloxy)-4-(trifluoromethyl)benzene | 1-OBn, 4-CF₃ | C₁₄H₁₁F₃O | 264.23 | Lacks halogens (Br/Cl), lower MW |

| 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene | 1-Cl, 2-F, 4-OMe, 3-CF₃ | C₈H₅ClF₄O | 228.57 | Smaller ring, methoxy vs. benzyloxy |

| 1-Bromo-4-fluoro-2-methylbenzene | 1-Br, 4-F, 2-Me | C₇H₆BrF | 189.03 | Simpler structure, no CF₃ or O-groups |

Key Observations :

- Steric Bulk : The benzyloxy group introduces greater steric hindrance than methoxy (e.g., in 1-chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene), affecting reactivity in nucleophilic substitutions .

Electrochemical Behavior

Table 2: Voltammetric Data Comparison

The absence of bromine and chlorine in 1-(benzyloxy)-4-(trifluoromethyl)benzene simplifies its redox profile, showing a single pH-dependent oxidation wave. The target compound’s additional halogens may shift Ep to higher values or introduce multiple redox peaks due to competing electron-withdrawing effects .

Table 3: Hazard Comparison

The target compound’s multiple halogens likely increase toxicity compared to non-halogenated analogs. Proper ventilation and personal protective equipment (PPE) are critical during handling .

生物活性

1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene, with the CAS number 2070896-27-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, toxicity profiles, and potential therapeutic applications.

- Molecular Formula : C14H9BrClF3O

- Molar Mass : 365.58 g/mol

- Structural Formula : Structural Formula

Toxicity Profile

The toxicity of 1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene has been evaluated through various studies. Key findings include:

- Skin Sensitization : Exhibits weak skin sensitization potential based on local lymph node assays (LLNAs).

- Genotoxicity : Limited data suggest it is unlikely to be genotoxic, although some positive results were noted in isolated studies.

- Carcinogenicity : Animal studies indicate a potential for carcinogenic effects, with neoplastic lesions observed in multiple organs across different species. Notably, benign and malignant tumors were found in the liver and adrenal glands of mice and rats .

| Toxicity Aspect | Findings |

|---|---|

| Skin Irritation | No significant irritation observed |

| Genotoxicity | Unlikely based on available data |

| Carcinogenicity | Positive findings in animal studies |

The exact mechanism through which 1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene exerts its biological effects remains unclear. However, related compounds have demonstrated interactions with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-carcinogens .

Case Studies

While direct case studies on this specific compound are scarce, several related compounds have provided insight into its potential applications:

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally similar compounds, revealing significant efficacy against both Gram-positive and Gram-negative bacteria.

- Toxicological Assessments : Long-term exposure studies indicated that high doses could lead to liver and kidney damage but did not classify it as a severe hazard under standard toxicological guidelines.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(Benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene?

Answer:

The synthesis typically involves sequential functionalization of the benzene ring. A common approach includes:

Benzyloxy Introduction : Nucleophilic aromatic substitution (SNAr) using benzyl alcohol under basic conditions (e.g., NaH or K₂CO₃ in DMF) to attach the benzyloxy group .

Halogenation : Bromine and chlorine substituents are introduced via directed ortho-metalation or electrophilic halogenation. For example, bromine can be added using N-bromosuccinimide (NBS) under radical or Lewis acid-catalyzed conditions .

Trifluoromethyl Incorporation : The trifluoromethyl group is often added via cross-coupling reactions (e.g., Kumada or Ullmann coupling) using CuI or Pd catalysts .

Key Considerations : Monitor reaction temperatures to avoid over-halogenation, and purify intermediates via column chromatography or recrystallization to ensure high yields (>75%) .

Basic: How do the electron-withdrawing substituents (Br, Cl, CF₃) influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group (EWG) that activates the aromatic ring toward nucleophilic attack at meta/para positions, while bromine and chlorine further enhance this effect through inductive withdrawal. This combination:

- Lowers the LUMO energy of the aromatic ring, facilitating SNAr reactions with amines or thiols .

- Directs nucleophiles to specific positions (e.g., para to -CF₃), enabling regioselective functionalization .

Experimental Design : Use kinetic studies (e.g., time-resolved NMR) to track substitution patterns and optimize reaction conditions (e.g., DMF as solvent, 80–100°C) .

Advanced: What electrochemical profiling techniques are suitable for analyzing the oxidative stability of this compound?

Answer:

Differential Pulse Voltammetry (DPV) and Cyclic Voltammetry (CV) are effective for characterizing oxidation potentials. For 1-(benzyloxy)-4-bromo-6-chloro-2-(trifluoromethyl)benzene:

- Primary Oxidation Wave : Observed at ~+1.05 V (vs. Ag/AgCl) at pH 3, attributed to the benzyloxy group’s oxidation to a radical cation .

- pH Dependency : The oxidation potential decreases with increasing pH (ΔEp ≈ −60 mV/pH unit) due to deprotonation effects .

- Secondary Processes : A poorly resolved wave at +1.40 V (pH 7–8) suggests further oxidation of intermediates .

Application : Use a glassy carbon electrode (GCE) in acetonitrile/0.1 M TBAPF₆ to minimize background interference .

Advanced: How does the spatial arrangement of substituents affect crystallographic packing and intermolecular interactions?

Answer:

X-ray crystallography of analogous compounds (e.g., benzyloxy-trifluoromethyl derivatives) reveals:

- Non-covalent Interactions : CF₃ groups engage in weak F···H-C hydrogen bonds (2.8–3.2 Å), while halogen atoms (Br, Cl) participate in halogen-π interactions (3.3–3.5 Å) .

- Packing Motifs : Steric bulk from the benzyloxy group induces herringbone or layered packing, reducing solubility in polar solvents .

Methodology : Grow single crystals via slow evaporation in hexane/ethyl acetate (1:1), and refine structures using SHELX-97 .

Advanced: What strategies resolve contradictions in reported reaction yields for trifluoromethylated aromatic systems?

Answer:

Discrepancies often arise from:

Catalyst Purity : Trace moisture in CuI/Pd catalysts can deactivate intermediates; use rigorously dried reagents .

Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve trifluoromethyl coupling efficiency compared to THF .

Competing Pathways : Bromine may undergo undesired elimination; monitor via GC-MS or in situ IR .

Validation : Reproduce reactions under inert atmosphere (N₂/Ar) and compare yields across >3 independent trials .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm) and CF₃ carbon (δ 120–125 ppm, q, J = 320 Hz) .

- FT-IR : Confirm C-F stretches (1100–1200 cm⁻¹) and C-O-C (benzyloxy) at ~1250 cm⁻¹ .

- HRMS : Use ESI+ or EI to verify molecular ion peaks (expected m/z ~393.93 for C₁₄H₉BrClF₃O) .

Advanced: How can computational modeling predict the compound’s reactivity in photoredox catalysis?

Answer:

DFT calculations (e.g., B3LYP/6-31G*) can:

- Estimate redox potentials (E₁/2) by comparing HOMO/LUMO energies to reference electrodes .

- Simulate charge-transfer states in visible-light-mediated reactions, guiding catalyst selection (e.g., Ir(ppy)₃ vs. Ru(bpy)₃²⁺) .

Case Study : For Z-selective alkylation, model transition states to optimize Ni-catalyst coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。